molecular formula C14H12ClFO2 B6296944 1-(Benzyloxy)-3-chloro-2-fluoro-4-methoxybenzene CAS No. 2586126-57-8

1-(Benzyloxy)-3-chloro-2-fluoro-4-methoxybenzene

Cat. No.: B6296944
CAS No.: 2586126-57-8
M. Wt: 266.69 g/mol
InChI Key: CBXYBPWYQSEINJ-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-chloro-2-fluoro-4-methoxybenzene is an organic compound that features a benzene ring substituted with benzyloxy, chloro, fluoro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-3-chloro-2-fluoro-4-methoxybenzene typically involves multiple steps, starting with the appropriate benzene derivative. One common method involves the protection of hydroxyl groups using benzyl groups, followed by halogenation and methoxylation reactions. For instance, a benzene derivative can be treated with benzyl chloride in the presence of a base to introduce the benzyloxy group. Subsequent halogenation with chlorine and fluorine sources, and methoxylation using methanol and a suitable catalyst, yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of industrial-scale reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-3-chloro-2-fluoro-4-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while nucleophilic substitution can introduce various functional groups in place of the chloro or fluoro substituents .

Scientific Research Applications

1-(Benzyloxy)-3-chloro-2-fluoro-4-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-chloro-2-fluoro-4-methoxybenzene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chloro and fluoro substituents can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzyloxy)-2-chloro-4-fluoro-5-methoxybenzene
  • 1-(Benzyloxy)-3-chloro-4-fluoro-2-methoxybenzene
  • 1-(Benzyloxy)-4-chloro-2-fluoro-3-methoxybenzene

Uniqueness

1-(Benzyloxy)-3-chloro-2-fluoro-4-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chloro and fluoro groups, along with the benzyloxy and methoxy substituents, allows for a wide range of chemical reactions and applications .

Properties

IUPAC Name

2-chloro-3-fluoro-1-methoxy-4-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFO2/c1-17-11-7-8-12(14(16)13(11)15)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXYBPWYQSEINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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